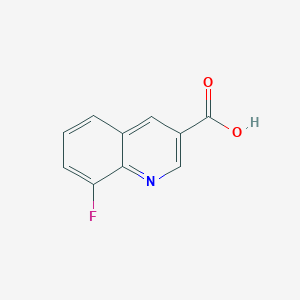

8-Fluoroquinoline-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-fluoroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUIXNPZATTWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562888 | |

| Record name | 8-Fluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71082-53-6 | |

| Record name | 8-Fluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Fluoroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Fluoroquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and biological significance of 8-Fluoroquinoline-3-carboxylic acid. This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Chemical Properties

This compound is a solid organic compound. Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity and physical characteristics.

Physical and Chemical Properties

The key physical and chemical identifiers for this compound are detailed in the table below. This data is essential for substance identification, purity assessment, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆FNO₂ | |

| Molecular Weight | 191.16 g/mol | |

| Appearance | Solid | |

| CAS Number | 71082-53-6 | |

| InChI | 1S/C10H6FNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14) | |

| InChI Key | QKUIXNPZATTWNU-UHFFFAOYSA-N | |

| SMILES String | O=C(O)C1=CC2=CC=CC(F)=C2N=C1 | |

| Purity | Typically ≥97% | |

| Storage Class Code | 11 - Combustible Solids |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. The expected characteristic spectral features are outlined below.

Infrared (IR) Spectroscopy: As a carboxylic acid, its IR spectrum is distinguished by several key absorption bands resulting from intramolecular hydrogen bonding and the presence of the carboxyl group.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3300-2500 | Very broad and strong band, characteristic of a hydrogen-bonded carboxylic acid dimer. |

| C=O Stretch | 1710-1680 | Strong and sharp band, typical for an aromatic carboxylic acid. |

| C-O Stretch | 1320-1210 | Medium to strong intensity band. |

| O-H Bend (wag) | 960-900 | Broad band of medium intensity. |

| Aromatic C=C Stretch | ~1600-1450 | Multiple bands of varying intensity, characteristic of the quinoline ring system. |

| C-F Stretch | ~1250-1000 | Strong absorption, indicative of the fluorine substituent. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton of the carboxylic acid (-COOH) is expected to be highly deshielded, appearing as a broad singlet far downfield (>10 ppm). The aromatic protons on the quinoline ring will appear in the aromatic region (typically 7.0-9.0 ppm), with splitting patterns determined by their coupling with each other and the fluorine atom.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is typically observed in the range of 165-185 ppm. The carbons of the quinoline ring will appear in the aromatic region (~110-150 ppm), with their chemical shifts influenced by the electron-withdrawing effects of the fluorine, nitrogen, and carboxylic acid groups.

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of quinoline-3-carboxylic acids, based on established chemical principles.

Synthesis via Gould-Jacobs Reaction

A common and effective method for synthesizing the quinoline core is the Gould-Jacobs reaction. This protocol outlines a representative workflow.

Methodology:

-

Aniline Condensation: React 2-fluoroaniline with diethyl ethoxymethylenemalonate (EMME). This reaction is typically performed by heating the reactants, often without a solvent, to form an intermediate enamine.

-

Thermal Cyclization: Heat the resulting enamine intermediate at a high temperature (e.g., ~250 °C) in a high-boiling point solvent like diphenyl ether. This step induces an intramolecular cyclization to form the ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis: Saponify the resulting ester using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. This is followed by heating under reflux.

-

Acidification: After the hydrolysis is complete, cool the reaction mixture and acidify it with a mineral acid (e.g., HCl) to precipitate the 8-fluoro-4-hydroxyquinoline-3-carboxylic acid.

-

Purification: Collect the crude product by filtration, wash it with water, and purify it by recrystallization from a suitable solvent like ethanol or acetic acid.

-

Dehydroxylation (if necessary): The 4-hydroxy group can be removed through a two-step process involving conversion to a 4-chloro derivative (using POCl₃) followed by reductive dehalogenation to yield this compound.

Caption: Generalized workflow for the Gould-Jacobs synthesis of a quinoline carboxylic acid.

Biological Activity and Mechanism of Action

Derivatives of this compound are part of the broader fluoroquinolone class of antibiotics, which are potent inhibitors of bacterial DNA synthesis.

Primary Molecular Targets

The antibacterial activity of these compounds stems from their ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV . These enzymes are critical for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: Primarily targeted in Gram-negative bacteria, this enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that occurs during DNA replication.

-

Topoisomerase IV: Primarily targeted in Gram-positive bacteria, this enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes, allowing them to segregate into daughter cells.

Mechanism of Inhibition

Fluoroquinolones do not simply inhibit the enzymatic activity; they act as topoisomerase poisons. The mechanism involves the following steps:

-

Complex Formation: The fluoroquinolone molecule binds to the enzyme-DNA complex. This interaction occurs at the interface between the protein and the cleaved DNA strand.

-

Stabilization of Cleavage Complex: The drug stabilizes this transient complex, where the DNA is cleaved but not yet resealed.

-

Replication Blockade: The stabilized drug-enzyme-DNA complex physically blocks the progression of the DNA replication fork.

-

Bactericidal Effect: This blockage leads to the accumulation of double-strand DNA breaks, which triggers a cascade of cellular events culminating in bacterial cell death.

The carboxylic acid group at the C-3 position is essential for this activity, as it is directly involved in binding to the target enzymes.

Caption: Mechanism of action for fluoroquinolone antibiotics.

An In-depth Technical Guide to the Molecular Structure and Bonding of 8-Fluoroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

8-Fluoroquinoline-3-carboxylic acid is characterized by a quinoline bicyclic system with a fluorine atom substituted at the 8-position and a carboxylic acid group at the 3-position.

Table 1: General Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₆FNO₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 191.16 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 71082-53-6 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

Bonding and Geometry (Predicted)

In the absence of specific crystallographic data for this compound, its bonding and geometry can be inferred from the well-studied structures of related fluoroquinolone antibiotics and through computational modeling. The core quinoline ring is planar, a characteristic feature of aromatic systems. The carboxylic acid group at the 3-position is also expected to be largely coplanar with the quinoline ring to maximize conjugation. The fluorine atom at the 8-position will influence the electronic properties of the aromatic system through its inductive and resonance effects.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and elucidating the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned NMR spectrum for this compound is not available, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

-

¹H NMR: The aromatic protons on the quinoline ring are expected to appear in the downfield region (typically 7.0-9.0 ppm). The carboxylic acid proton will likely be a broad singlet at a very downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon atoms of the quinoline ring will resonate in the aromatic region (approximately 110-150 ppm). The carbonyl carbon of the carboxylic acid will be significantly deshielded, appearing further downfield.

-

¹⁹F NMR: A singlet is expected for the fluorine atom at the C8 position.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Predicted Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1760-1690 |

| C=C, C=N (Aromatic) | Stretching | 1600-1450 |

| C-F | Stretching | 1250-1000 |

| C-O (Carboxylic Acid) | Stretching | 1320-1210 |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 191.16.

Synthesis

General Synthetic Workflow (Hypothetical)

The synthesis would likely involve the reaction of an appropriately substituted aniline with a malonic acid derivative, followed by cyclization and hydrolysis.

Caption: Hypothetical synthetic workflow for this compound.

Experimental Protocol (General Example for a Related Compound)

The following is a general procedure for the synthesis of a fluoroquinolone derivative, which illustrates the type of methodology that could be adapted for this compound.

Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid:

-

A mixture of a substituted primary amine (9 mmol), 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (3, 1.0 g, 3 mmol), and sodium hydrogen carbonate (1.5 g, 18 mmol) in 50% aqueous ethanol (140 mL) is heated at 75-80 °C for an extended period under reflux.[1]

-

Additional sodium hydrogen carbonate may be added to drive the reaction to completion.[1]

-

The reaction mixture is then worked up, which typically involves acidification to precipitate the product, followed by filtration, washing, and drying.[1]

Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, its structural similarity to fluoroquinolone antibiotics suggests it may possess antibacterial properties. The primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA synthesis.[2]

Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are responsible for managing the topological state of DNA during replication and transcription.

-

DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA.

-

Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is involved in the separation of daughter chromosomes after replication.

By inhibiting these enzymes, fluoroquinolones lead to a cascade of events, including the cessation of DNA replication and repair, ultimately resulting in bacterial cell death.

Caption: Mechanism of action of fluoroquinolone antibiotics.

Computational Docking Studies

Molecular docking simulations of the related 8-fluoroquinoline-3-carboxamide with DNA gyrase suggest that the quinolone scaffold fits into the quinolone binding pocket.[3] Key interactions are predicted to involve:

-

Hydrogen Bonding: The carboxylic acid group at the C3 position is critical for forming hydrogen bonds with amino acid residues in the enzyme's active site.[3]

-

Halogen Bonding: The fluorine atom at the C8 position can act as a hydrogen bond acceptor, further anchoring the molecule within the binding pocket.[3]

Conclusion

This compound represents a fundamental scaffold in medicinal chemistry, particularly in the development of antibacterial agents. While comprehensive experimental data on its molecular structure and bonding are not extensively documented, this guide provides a detailed overview based on established principles and data from analogous compounds. Further research, including single-crystal X-ray diffraction and detailed biological evaluation, would provide a more complete understanding of this important molecule and its potential as a lead compound for drug discovery.

References

Spectroscopic Profile of 8-Fluoroquinoline-3-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 8-fluoroquinoline-3-carboxylic acid, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, presenting key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to aid in the identification and characterization of this compound.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. While a complete, publicly available dataset for this specific molecule remains elusive in broad searches, the following tables summarize the expected and observed spectral characteristics based on data for analogous compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 8.9 - 9.2 | s | - |

| H-4 | 8.3 - 8.6 | s | - |

| H-5 | 7.8 - 8.1 | d | 7.5 - 8.5 |

| H-6 | 7.4 - 7.7 | t | 7.5 - 8.5 |

| H-7 | 7.6 - 7.9 | dd | 8.0 - 9.0, 4.0 - 5.0 (JH-F) |

| COOH | > 12 | br s | - |

Note: Predicted values are based on the analysis of similar quinoline and fluoroquinolone structures. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 138 - 142 |

| C-4a | 128 - 132 |

| C-5 | 125 - 129 |

| C-6 | 128 - 132 |

| C-7 | 115 - 120 (d, JC-F) |

| C-8 | 155 - 160 (d, JC-F) |

| C-8a | 140 - 145 |

| COOH | 165 - 170 |

Note: Predicted values are based on the analysis of similar quinoline and fluoroquinolone structures. The carbon atoms attached to or near the fluorine atom will exhibit splitting (d = doublet) due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) |

| 8-F | -110 to -130 |

Note: The chemical shift is referenced to an external standard, typically CFCl₃. The exact shift is dependent on the solvent and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic quinoline ring system.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1680-1720 | Strong |

| C=C, C=N (Aromatic Rings) | Stretching | 1450-1620 | Medium to Strong |

| C-F | Stretching | 1100-1250 | Strong |

| O-H (Carboxylic Acid) | Bending | 920-950 | Broad, Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₆FNO₂), the molecular weight is 191.16 g/mol .

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M+H]⁺ | 192.04 | Protonated molecular ion |

| [M]⁺˙ | 191.04 | Molecular ion |

| [M-H₂O]⁺˙ | 173.03 | Loss of water |

| [M-COOH]⁺ | 146.04 | Loss of the carboxylic acid group |

| [M-CO₂]⁺˙ | 147.05 | Loss of carbon dioxide |

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline general procedures for NMR, IR, and MS analysis of solid aromatic carboxylic acids like this compound.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of quinoline derivatives involves the following steps:

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is commonly employed to simplify the spectrum.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected.

FT-IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly used.

-

ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.

-

KBr Pellet Method: A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet, which is then placed in the IR beam for analysis.

Mass Spectrometry

Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like fluoroquinolone carboxylic acids.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Analysis: The solution is infused into the mass spectrometer. Data is typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺ and its fragments.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound is illustrated below.

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. Researchers are encouraged to perform their own analyses to obtain specific data for their samples and to consult specialized spectroscopic databases for further information.

Technical Guide: Solubility of 8-Fluoroquinoline-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 8-Fluoroquinoline-3-carboxylic acid in organic solvents. A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. This guide summarizes the available qualitative information and provides a detailed experimental protocol for determining the solubility of this compound using the widely accepted shake-flask method. Additionally, a visual representation of the experimental workflow is included to aid in the practical application of this protocol.

Introduction

Quantitative Solubility Data

A comprehensive search of scientific databases, including patent literature and supplier technical data sheets, did not yield specific quantitative solubility data for this compound in common organic solvents. The table below reflects the absence of this data.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Data Not Available | Data Not Available | Data Not Available |

| N,N-Dimethylformamide (DMF) | Data Not Available | Data Not Available | Data Not Available |

| Methanol | Data Not Available | Data Not Available | Data Not Available |

| Ethanol | Data Not Available | Data Not Available | Data Not Available |

| Acetone | Data Not Available | Data Not Available | Data Not Available |

| Acetonitrile | Data Not Available | Data Not Available | Data Not Available |

| Tetrahydrofuran (THF) | Data Not Available | Data Not available | Data Not Available |

| Chloroform | Data Not Available | Data Not Available | Data Not Available |

Qualitative Solubility Assessment

In the absence of quantitative data, a qualitative assessment can be inferred from the chemical structure and the properties of analogous compounds. Quinoline and its derivatives are generally soluble in many organic solvents[1]. The presence of the carboxylic acid group suggests that the solubility of this compound may be influenced by the polarity and hydrogen-bonding capabilities of the solvent. It is expected to exhibit higher solubility in polar aprotic solvents like DMSO and DMF, and potentially in alcohols like methanol and ethanol, where hydrogen bonding can occur. Its solubility is likely to be lower in nonpolar solvents. For similar fluoroquinolone compounds, solubility in organic solvents like n-butanol has been observed to increase with temperature[2].

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[3][4][5] The following protocol provides a step-by-step guide for its implementation.

4.1. Materials and Equipment

-

This compound (solid)

-

Organic solvent of interest (e.g., DMSO, ethanol)

-

Analytical balance

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

4.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial or flask. An excess is necessary to ensure that a saturated solution is formed in equilibrium with the undissolved solid.

-

Add a known volume of the desired organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[6] The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vial at a high speed.

-

Alternatively, or in addition to centrifugation, carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with the same organic solvent.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the reviewed literature, this guide provides researchers with a robust experimental protocol to determine this crucial parameter. The provided shake-flask methodology is a reliable approach that can be adapted to various organic solvents and experimental conditions. The resulting data will be invaluable for the effective use of this compound in research and development.

References

An In-depth Technical Guide to the Antibacterial Mechanism of 8-Fluoroquinoline-3-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 8-Fluoroquinoline-3-carboxylic acid represents a core scaffold of the fluoroquinolone class of antibiotics. While extensive research exists for the fluoroquinolone class and its various derivatives, literature specifically detailing the mechanism and quantitative antibacterial data for this exact parent compound is limited. This guide, therefore, elucidates the well-established mechanism of action for fluoroquinolones and discusses the known influence of substitutions at the C-8 position to project the probable activity and characteristics of this compound.

Executive Summary

Fluoroquinolones are a critical class of synthetic broad-spectrum antibacterial agents that function by directly inhibiting bacterial DNA synthesis.[1] Their primary mechanism involves the targeted inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] By stabilizing a transient intermediate state where the DNA is cleaved, these drugs induce the formation of lethal double-strand breaks, ultimately leading to bacterial cell death.[3][4][5] The specific substitutions on the quinolone core, such as the fluorine atom at position C-8, play a significant role in modulating the compound's antibacterial potency, target preference, and pharmacokinetic properties.[6][7] This document provides a detailed overview of this mechanism, summarizes relevant quantitative data from closely related analogs, outlines key experimental protocols for evaluation, and presents visual diagrams of the core processes.

Core Mechanism of Action: Inhibition of Type II Topoisomerases

The bactericidal activity of this compound, like other fluoroquinolones, is rooted in its ability to poison the action of DNA gyrase and topoisomerase IV. These enzymes are vital for managing DNA topology during replication, transcription, and repair.[5]

-

DNA Gyrase (GyrA₂GyrB₂): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for compacting the chromosome and facilitating the initiation of DNA replication.[8]

-

Topoisomerase IV (ParC₂ParE₂): This enzyme's primary role is in decatenation, the unlinking of newly replicated daughter chromosomes, allowing for proper segregation into daughter cells.[8]

Fluoroquinolones do not bind to the enzymes alone but rather to the transient enzyme-DNA complex.[5] They intercalate into the cleaved DNA and interact with the enzyme at the interface, effectively trapping this "cleavable complex".[1] This stabilized ternary complex (Drug-Enzyme-DNA) physically obstructs the movement of replication forks and transcription machinery.[1][9] The accumulation of these stalled complexes is believed to trigger a series of events, including the SOS response to DNA damage, that ultimately results in the release of permanent double-strand DNA breaks and subsequent cell death.[4][8]

Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the preferential target in Gram-positive bacteria.[10]

Visualizing the Mechanism of Action

Caption: Mechanism of fluoroquinolone antibacterial action.

The Influence of the C-8 Fluoro Substitution

Substitutions on the quinolone ring are critical for defining the drug's properties. The fluorine atom at C-6 is a hallmark of the fluoroquinolone class, significantly enhancing antibacterial potency.[11] Substituents at the C-8 position further modulate activity:

-

Enhanced Activity: C-8 substitutions, such as a methoxy (C-8-OMe) or bromo (C-8-Br) group, have been shown to increase the bacteriostatic action of fluoroquinolones, particularly against first-step gyrA resistant mutants.[7] This suggests that a C-8 modification can improve the drug's ability to form stable complexes with the target enzymes.[7]

-

Photostability: A key consideration for C-8 substitutions is phototoxicity. Fluoroquinolones with a hydrogen or fluorine at the C-8 position have been found to exhibit decreased antibacterial activity and increased cytotoxicity upon exposure to UVA radiation.[6] In contrast, an 8-methoxy group confers significant stability against UV degradation.[6] This indicates that while this compound is expected to be active, it may also be susceptible to photodegradation.

Quantitative Data: Antibacterial Activity of Related Compounds

Table 1: MIC Values (µg/mL) of 8-Nitrofluoroquinolone Analogs

| Compound | C-7 Substituent | S. aureus (Gram-positive) | E. coli (Gram-negative) | Reference |

|---|---|---|---|---|

| Analog 1 | p-toluidine | ~2-5 | - | [12][13] |

| Analog 2 | p-chloroaniline | ~2-5 | - | [12][13] |

| Analog 3 | aniline | ~2-5 | - | [12][13] |

| Analog 4 | n-butyl | 0.65 | 15 | [14] |

| Analog 5 | ethoxy | 0.58 | 37.5 | [14] |

| Ciprofloxacin | (Reference) | 0.22 | 0.009 |[14] |

Data is synthesized from studies on 7-substituted derivatives of 1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Table 2: Representative IC₅₀ Values for Enzyme Inhibition by Fluoroquinolones

| Fluoroquinolone | Target Enzyme | Bacterial Species | IC₅₀ (µg/mL) | CC₂₅ (µg/mL) | Reference |

|---|---|---|---|---|---|

| Clinafloxacin | DNA Gyrase | S. pneumoniae | 0.8 | 0.05 | [8] |

| Clinafloxacin | Topoisomerase IV | S. pneumoniae | 0.2 | 0.02 |[8] |

IC₅₀: 50% inhibitory concentration for enzyme catalytic activity. CC₂₅: Concentration required to induce cleavage in 25% of the DNA substrate, indicating the potency of stabilizing the cleavable complex.[8]

Key Experimental Protocols

Evaluating the antibacterial efficacy of compounds like this compound involves standardized in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[15]

Methodology:

-

Preparation: A two-fold serial dilution of the test compound (e.g., in a 96-well plate) is prepared in a suitable liquid medium, such as Mueller-Hinton Broth (MHB).[15]

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Positive (bacteria, no drug) and negative (broth, no bacteria) growth controls are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

-

Analysis: The MIC is determined as the lowest drug concentration in which no visible turbidity (bacterial growth) is observed.

Visualizing the MIC Determination Workflow

Caption: Workflow for MIC determination via broth microdilution.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[16]

Methodology:

-

Reaction Mixture: A reaction is set up on ice containing assay buffer (typically includes Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP), relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations.

-

Enzyme Addition: The reaction is initiated by adding a defined unit of purified DNA gyrase. A control reaction without the inhibitor is included.

-

Incubation: The mixture is incubated at 37°C for approximately 30-60 minutes to allow the supercoiling reaction to proceed.[17]

-

Termination: The reaction is stopped by adding a stop buffer/loading dye containing a detergent (e.g., SDS) and EDTA. Proteinase K can be added to digest the enzyme.[17]

-

Analysis: The reaction products are analyzed by agarose gel electrophoresis. The supercoiled DNA form migrates faster through the gel than the relaxed form. Inhibition is observed as a decrease in the amount of the supercoiled band and an increase in the relaxed/intermediate bands with increasing inhibitor concentration.

Visualizing the Gyrase Inhibition Assay Workflow

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Conclusion

This compound, as a core member of the fluoroquinolone family, is presumed to act as an antibacterial agent by poisoning bacterial type II topoisomerases, leading to catastrophic DNA damage and cell death. The presence of the C-8 fluoro group likely modulates its activity and may contribute to phototoxicity, a key consideration for drug development. The quantitative data from closely related analogs suggest that derivatives built upon this scaffold can achieve high potency against both Gram-positive and Gram-negative bacteria. The experimental protocols outlined herein provide a robust framework for the empirical evaluation of this compound and its future derivatives, enabling further research into this important class of antibiotics.

References

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. DNA Gyrase as a Target for Quinolones [mdpi.com]

- 11. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 12. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 17. topogen.com [topogen.com]

The Diverse Biological Landscape of 8-Fluoroquinoline-3-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 8-fluoroquinoline-3-carboxylic acid scaffold represents a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the antibacterial, anticancer, and antiviral properties of these compounds. It is designed to be a comprehensive resource, offering quantitative biological data, detailed experimental methodologies, and visual representations of key molecular pathways to aid in future research and drug development endeavors.

Antibacterial Activity: Targeting Bacterial DNA Replication

The most well-established biological activity of this compound derivatives is their potent antibacterial effect. These compounds belong to the fluoroquinolone class of antibiotics, which are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: Primarily the main target in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process necessary to relieve the torsional stress that builds up during DNA unwinding for replication.[1][3]

-

Topoisomerase IV: This enzyme is the primary target in many Gram-positive bacteria and is responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing for their segregation into daughter cells.[3][6]

By forming a stable complex with the enzyme and DNA, this compound derivatives trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to an accumulation of double-strand DNA breaks, which ultimately triggers bacterial cell death.[1][4]

Quantitative Antibacterial Data

The antibacterial potency of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (p-toluidine deriv.) | S. aureus | ~2-5 | [7][8] |

| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (p-chloroaniline deriv.) | S. aureus | ~2-5 | [7][8] |

| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (aniline deriv.) | S. aureus | ~2-5 | [7][8] |

| 7-ethoxy-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | S. aureus | ~0.58 | [7] |

| 7-n-butyl-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | S. aureus | ~0.65 | [7] |

| 7-chloro-1-alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives | Pseudomonas aeruginosa | Good | [9] |

| 7-chloro-1-alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives | Streptococcus agalactiae | Good | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the agar dilution method.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton agar

-

This compound derivatives

-

Sterile petri dishes

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of twofold dilutions of the compound in molten Mueller-Hinton agar.

-

Pour the agar containing the different concentrations of the compound into sterile petri dishes and allow them to solidify.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Spot the bacterial suspension onto the surface of the agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Diagram

Anticancer Activity: Inducing Cell Death in Malignant Cells

Recent research has highlighted the potential of fluoroquinolone derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, often through mechanisms that parallel their antibacterial action but are targeted at eukaryotic enzymes.

Mechanism of Action

The anticancer activity of these derivatives is primarily attributed to the inhibition of human topoisomerase II, an enzyme functionally similar to bacterial DNA gyrase and topoisomerase IV.[1] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds induce DNA damage, which can trigger cell cycle arrest and apoptosis (programmed cell death).

-

Cell Cycle Arrest: The DNA damage caused by these compounds can activate cell cycle checkpoints, halting cell division to allow for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis.

-

Apoptosis: This is a major mechanism of cell death induced by these derivatives. It can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases, a family of proteases that execute the apoptotic program.

Quantitative Anticancer Data

The anticancer efficacy is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference(s) |

| 2-chloro-3-hetarylquinolines | Various | Potent | [10] |

| Tetracyclic fluoroquinolones | MCF-7 (Breast) | 0.8 | [11] |

| Tetracyclic fluoroquinolones | A549 (Lung) | Potent | [11] |

| 8-hydroxyquinoline derivatives | MCF-7 (Breast) | 4.12 | [12] |

| 8-hydroxyquinoline derivatives | HCT 116 (Colon) | 22.7 | [12] |

| 8-hydroxyquinoline derivatives | HeLa (Cervical) | 30.98 | [12] |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast) | 168.78 | [13] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum

-

This compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]

Signaling Pathway Diagrams

Antiviral Activity: A Frontier of Quinolone Research

The antiviral potential of fluoroquinolone derivatives is an emerging area of investigation. Studies have suggested that these compounds may inhibit the replication of a range of viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[5][14][15]

Mechanism of Action

The precise mechanisms of antiviral action are still under investigation and may vary depending on the virus. Proposed mechanisms include:

-

Inhibition of Viral Enzymes: Similar to their antibacterial and anticancer effects, these derivatives may target viral enzymes essential for replication, such as viral DNA polymerases, helicases, or integrases.[5]

-

Interference with Viral Entry: Some quinolones may block the attachment or entry of viruses into host cells.

-

Immunomodulatory Effects: Fluoroquinolones have been shown to possess immunomodulatory properties, which could contribute to their antiviral effects by enhancing the host's immune response to viral infection.[16]

Quantitative Antiviral Data

Quantitative data on the antiviral activity of this compound derivatives is still limited. However, studies on related quinolone compounds provide promising leads. The 50% effective concentration (EC50) is a common measure of antiviral potency.

| Derivative/Compound | Virus | Cell Line | EC50 (µM) | Reference(s) |

| Isoquinolone deriv. 1 | Influenza A/B | MDCK | 0.2 - 0.6 | [[“]][18] |

| Isoquinolone deriv. 21 | Influenza A/B | MDCK | 9.9 - 18.5 | [19] |

| Clinafloxacin HCl | HSV-1 | Vero | <10 | [14] |

| Enoxacin | HIV-1 | CEM-SS | Potent | [15] |

| 8-hydroxyquinoline-7-carboxylic acid | HIV-1 IN | - | 0.3 - 4 |

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound.

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells for HSV, MDCK cells for influenza)

-

Virus stock

-

Cell culture medium

-

This compound derivative

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Seed host cells in plates to form a confluent monolayer.

-

Infect the cell monolayer with a known amount of virus.

-

After a 1-hour adsorption period, remove the virus inoculum.

-

Overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with and without various concentrations of the test compound.

-

Incubate the plates for a period that allows for the formation of visible plaques (areas of cell death).

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Logical Relationship Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review | Semantic Scholar [semanticscholar.org]

- 5. Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 7. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives [mdpi.com]

- 8. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. consensus.app [consensus.app]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Discovery and History of Quinolone Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal discovery and historical development of quinolone carboxylic acids, a class of synthetic antibacterial agents that has had a profound impact on the treatment of infectious diseases. This document details the key scientific milestones, from the serendipitous discovery of the first quinolone to the rational design of the more potent fluoroquinolones. It includes detailed experimental protocols for the synthesis of foundational compounds and for the in vitro evaluation of their activity, alongside quantitative pharmacological data and visual representations of key pathways and developmental logic.

The Serendipitous Discovery of the First Quinolone

The story of quinolone antibiotics begins not with a targeted search for new antibacterials, but as an unexpected offshoot of antimalarial drug research.

The Antimalarial Connection: A Byproduct of Chloroquine Synthesis

In the late 1950s, scientists at the Sterling-Winthrop Research Institute were investigating byproducts from the synthesis of chloroquine, an established antimalarial agent. During this work, a quinoline derivative, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, was isolated and found to possess modest antibacterial properties. This serendipitous finding served as the initial lead structure for a new line of antibacterial research.

George Lesher and the Identification of Nalidixic Acid

Following the initial discovery, a team led by George Lesher synthesized and evaluated numerous analogues. This effort culminated in the discovery of nalidixic acid in 1962.[1][2] Although technically a naphthyridone due to the presence of two nitrogen atoms in its fused ring system, nalidixic acid is considered the first clinically significant quinolone.[1] It was introduced for the treatment of urinary tract infections in 1967.[1]

Early Structure-Activity Relationships and the Naphthyridine Core

Nalidixic acid's structure, 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, established the fundamental pharmacophore for the first generation of quinolones. Early structure-activity relationship (SAR) studies revealed that the carboxylic acid at position 3 and the keto group at position 4 were essential for antibacterial activity.

The First Generation: The Dawn of a New Antibacterial Class

The discovery of nalidixic acid ushered in the era of quinolone antibiotics, with several other first-generation compounds being developed in the following years.

Nalidixic Acid: The Progenitor

Nalidixic acid exhibited good activity against many Gram-negative bacteria, such as Escherichia coli, Proteus, and Klebsiella species, making it an effective treatment for urinary tract infections.[1] However, its activity against Gram-positive bacteria was minimal, and it did not cover Pseudomonas aeruginosa.[1]

Other Notable First-Generation Quinolones: Oxolinic Acid, Cinoxacin, and Pipemidic Acid

Following the introduction of nalidixic acid, other first-generation quinolones were developed, including oxolinic acid, cinoxacin, and pipemidic acid.[3][4] These compounds offered marginal improvements in terms of antibacterial spectrum or pharmacokinetic properties but were still primarily limited to the treatment of urinary tract infections.

Antibacterial Spectrum and Clinical Applications

The primary clinical utility of first-generation quinolones was in the treatment of uncomplicated urinary tract infections caused by susceptible Gram-negative pathogens. Their limited tissue penetration and narrow spectrum of activity restricted their use in systemic infections.

Limitations of the First Generation

The first-generation quinolones had several drawbacks that limited their broader clinical application. These included a narrow antibacterial spectrum, modest potency, the rapid development of bacterial resistance, and suboptimal pharmacokinetic profiles characterized by low serum concentrations.

The Advent of the Fluoroquinolones: A Leap in Potency and Spectrum

A major breakthrough in quinolone research occurred in the late 1970s and early 1980s with the introduction of a fluorine atom into the quinolone nucleus, leading to the development of the fluoroquinolones.

The Critical Role of the Fluorine Atom at Position 6

The addition of a fluorine atom at the C-6 position of the quinolone ring was found to dramatically increase the potency of these compounds by enhancing their penetration into the bacterial cell and their inhibitory activity against the target enzymes.[4]

Norfloxacin: The First Fluoroquinolone

Norfloxacin, synthesized in 1978, was the first fluoroquinolone to be developed. The incorporation of a fluorine atom at position 6 and a piperazine moiety at position 7 resulted in a broader spectrum of activity, including activity against Pseudomonas aeruginosa, and improved potency compared to the first-generation quinolones.[5]

Ciprofloxacin and the Expansion of the Antibacterial Spectrum

Ciprofloxacin, a derivative of norfloxacin with a cyclopropyl group at the N-1 position, exhibited even greater potency and a broader spectrum of activity. It demonstrated enhanced activity against both Gram-negative and Gram-positive bacteria, solidifying the clinical importance of the fluoroquinolone class.[2]

Structure-Activity Relationships of Second-Generation Quinolones

The development of the second-generation fluoroquinolones was guided by a growing understanding of the structure-activity relationships of the quinolone scaffold. Key modifications included:

-

N-1 substituent: A cyclopropyl group at this position generally enhances antibacterial activity.

-

C-6 fluorine: This substitution significantly increases potency.

-

C-7 piperazine ring: This moiety broadens the spectrum of activity.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone carboxylic acids exert their bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.

Inhibition of DNA Gyrase and Topoisomerase IV

DNA gyrase (a type II topoisomerase) is responsible for introducing negative supercoils into bacterial DNA, a process that is crucial for DNA replication and transcription. Topoisomerase IV, another type II topoisomerase, is primarily involved in the separation of daughter chromosomes after DNA replication. Quinolones bind to these enzymes and stabilize the enzyme-DNA complex in a state where the DNA is cleaved, preventing the re-ligation of the DNA strands.[6]

Formation of the Quinolone-Enzyme-DNA Ternary Complex

The binding of a quinolone molecule to the DNA-enzyme complex forms a stable ternary complex. This complex physically obstructs the movement of the DNA replication machinery, leading to a cessation of DNA synthesis.

Induction of the SOS Response and Bactericidal Effects

The accumulation of double-strand DNA breaks resulting from the stabilized ternary complexes triggers the bacterial SOS response, a DNA repair system. However, when the damage is extensive, this response can be overwhelmed, leading to the fragmentation of the bacterial chromosome and ultimately, cell death.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for early quinolone carboxylic acids, providing a basis for comparison of their in vitro activity and pharmacokinetic properties.

Table 1: In Vitro Activity (MIC, µg/mL) of First-Generation Quinolones

| Antibiotic | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |

| Nalidixic Acid | 4 - 16 | >128 | 700[7] |

| Oxolinic Acid | 0.06 - 0.25[8] | >5[9] | >128 |

| Cinoxacin | 4 - 64[10] | Inactive | Inactive[11] |

| Pipemidic Acid | 1.56[12] | 6.25[12] | 25[13] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Inhibition of Bacterial Topoisomerases (IC50, µg/mL) by Early Quinolones

| Antibiotic | DNA Gyrase (E. coli) | Topoisomerase IV (E. coli) |

| Nalidixic Acid | ~700 | >1000 |

| Oxolinic Acid | ~10 | ~100 |

| Ciprofloxacin | 0.1 - 1.0 | 1.0 - 10 |

Note: IC50 values are approximate and can vary based on assay conditions.

Table 3: Pharmacokinetic Properties of Early Quinolone Carboxylic Acids in Humans

| Antibiotic | Oral Bioavailability (%) | Serum Half-life (h) | Peak Serum Concentration (Cmax, µg/mL) | Protein Binding (%) |

| Nalidixic Acid | ~96[12] | 1.1 - 2.5[12] | 15-20 (after 1g dose) | 93[14] |

| Cinoxacin | ~95 | 1.1[15] | ~15 (after 500mg dose)[11] | 60 - 80[11] |

| Pipemidic Acid | 93[6] | 3.4[1] | 4.3 (after 500mg dose)[1] | 27 - 35[16] |

| Oxolinic Acid | ~14 (in trout)[17] | ~70 (in trout)[17] | N/A for humans | 27 (in trout)[17] |

Note: Data for oxolinic acid in humans is limited; data from trout is provided for reference.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and in vitro evaluation of early quinolone carboxylic acids.

Synthesis of Early Quinolone Carboxylic Acids

The Gould-Jacobs reaction is a classical method for the synthesis of the 4-hydroxyquinoline core of many quinolone antibiotics.

Materials:

-

Substituted aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling point solvent (e.g., diphenyl ether)

-

Sodium hydroxide solution

-

Hydrochloric acid

Procedure:

-

Condensation: A mixture of the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-120 °C for 1-2 hours. The ethanol byproduct is removed under reduced pressure to yield the corresponding anilinomethylenemalonate.

-

Cyclization: The anilinomethylenemalonate intermediate is dissolved in a high-boiling point solvent, such as diphenyl ether, and heated to reflux (approximately 250 °C) for 30-60 minutes to effect cyclization.

-

Hydrolysis: The resulting 4-hydroxy-3-carbethoxyquinoline is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (e.g., 10%) for 1-2 hours.

-

Acidification and Alkylation (if required): The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid. For N-alkylation, the product can be treated with an appropriate alkyl halide in the presence of a base.

Materials:

-

2-Amino-6-methylpyridine

-

Diethyl ethoxymethylenemalonate

-

Dowtherm A (or similar high-boiling solvent)

-

Sodium hydroxide

-

Ethyl iodide

-

Potassium hydroxide

Procedure:

-

Condensation and Cyclization: 2-Amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate and heated in a high-boiling solvent like Dowtherm A to form the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

-

Hydrolysis: The resulting ester is hydrolyzed with sodium hydroxide to yield 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

-

Alkylation: The product from the previous step is alkylated with ethyl iodide in the presence of potassium hydroxide to yield nalidixic acid.

In Vitro Activity Assays

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol should be performed in accordance with CLSI guidelines.[18]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Antimicrobial agent stock solution

Procedure:

-

Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in CAMHB directly in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included on each plate.

-

Incubation: The microtiter plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Relaxed pBR322 plasmid DNA

-

E. coli DNA gyrase

-

5X assay buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM spermidine)

-

ATP solution

-

Test compound

-

Agarose gel electrophoresis equipment

Procedure:

-

Reaction Setup: A reaction mixture is prepared containing the assay buffer, relaxed pBR322 DNA, ATP, and the test compound at various concentrations.

-

Enzyme Addition: The reaction is initiated by the addition of E. coli DNA gyrase.

-

Incubation: The reaction is incubated at 37 °C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.

-

Visualization and Analysis: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and quantified to determine the extent of inhibition of supercoiling.

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

-

Kinetoplast DNA (kDNA)

-

E. coli Topoisomerase IV

-

5X assay buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM potassium glutamate, 50 mM magnesium acetate, 5 mM DTT)

-

ATP solution

-

Test compound

-

Agarose gel electrophoresis equipment

Procedure:

-

Reaction Setup: A reaction mixture is prepared containing the assay buffer, kDNA, ATP, and the test compound at various concentrations.

-

Enzyme Addition: The reaction is initiated by the addition of E. coli topoisomerase IV.

-

Incubation: The reaction is incubated at 37 °C for a specified time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer.

-

Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.

-

Visualization and Analysis: The DNA is visualized and quantified to determine the extent of inhibition of decatenation.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key aspects of the discovery and mechanism of action of quinolone carboxylic acids.

References

- 1. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 2. Subinhibitory concentrations of nalidixic acid alter bacterial physiology and induce anthropogenic resistance in a commensal strain of Escherichia coli in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Nalidixic acid kinetics after single and repeated oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]

- 7. Effect of nalidixic acid on the morphology and protein expression of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NegGram (Nalidixic Acid): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. Pipemidic Acid: Its Activities Against Various Experimental Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cinoxacin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 11. Nalidixic Acid | Johns Hopkins ABX Guide [hopkinsguides.com]

- 12. Nalidixic Acid | C12H12N2O3 | CID 4421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Investigating the mechanism of binding of nalidixic acid with deoxyribonucleic acid and serum albumin: a biophysical and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of nalidixic acid in man: hydroxylation and glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 17. protocols.io [protocols.io]

- 18. Broth Microdilution | MI [microbiology.mlsascp.com]

The Synthesis and Strategic Role of 8-Fluoroquinoline-3-carboxylic Acid in Fluoroquinolone Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 8-Fluoroquinoline-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. While not a direct precursor to many commercially dominant fluoroquinolones, its strategic importance lies in the synthesis of novel derivatives with a wide spectrum of biological activities. The presence of a fluorine atom at the C-8 position significantly influences the molecule's electronic properties and biological potency. This document outlines the synthesis of this core moiety, its physicochemical properties, and its subsequent derivatization into potentially therapeutic agents, supported by experimental protocols and quantitative data.

Physicochemical and Structural Data

This compound is a solid organic compound whose core structure is fundamental to its chemical reactivity and biological interactions. Key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 71082-53-6 | [1] |

| Molecular Formula | C₁₀H₆FNO₂ | |

| Molecular Weight | 191.16 g/mol | |

| Form | Solid | |

| Predicted Boiling Point | 352.1 ± 27.0 °C | |

| Predicted Density | 1.431 ± 0.06 g/cm³ | |

| InChI Key | QKUIXNPZATTWNU-UHFFFAOYSA-N |

Synthesis of the this compound Core

The primary and most established method for constructing the quinoline ring system is the Gould-Jacobs reaction.[2][3] This process begins with the condensation of a substituted aniline—in this case, 2-fluoroaniline—with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization to form the quinoline core.

References

A Theoretical Investigation into the Electronic Structure of 8-Fluoroquinoline-3-carboxylic acid: A Technical Guide

Introduction: 8-Fluoroquinoline-3-carboxylic acid is a member of the quinolone family, a class of compounds renowned for their broad-spectrum antibacterial activity. The electronic structure of these molecules is fundamental to their biological activity, influencing their reactivity, stability, and intermolecular interactions. This technical guide provides a comprehensive overview of a representative theoretical study on the electronic structure of this compound, employing established computational methodologies. The insights derived from such studies are invaluable for researchers, scientists, and professionals involved in drug discovery and development, offering a rational basis for the design of novel therapeutic agents.

Computational Methodology

The theoretical investigation of the electronic structure of this compound is typically performed using quantum mechanical calculations, most notably Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy for molecules of this size.

Experimental Protocol:

-

Molecular Structure Generation: The initial 3D structure of this compound is constructed using a molecular modeling software (e.g., GaussView).

-

Geometry Optimization: The initial structure is then optimized to find the most stable conformation (a minimum on the potential energy surface). This is achieved using DFT calculations, commonly with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of Hartree-Fock theory and DFT. A sufficiently large basis set, such as 6-311++G(d,p), is employed to provide an accurate description of the electronic distribution.

-

Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Electronic Property Calculation: With the optimized geometry, a series of electronic properties are calculated. These include:

Technical Guide: Physicochemical and Synthetic Profile of 8-Fluoroquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 8-Fluoroquinoline-3-carboxylic acid, alongside a detailed examination of its application in the synthesis of targeted therapeutic agents. The information is curated for professionals in the fields of chemical research and drug development, with a focus on precise data presentation and methodological clarity.

Core Physical Properties

This compound is a solid organic compound.[1] While a definitive experimentally determined melting point is not consistently reported in publicly available literature, its predicted boiling point offers insight into its thermal stability.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆FNO₂ | --INVALID-LINK-- |

| Molecular Weight | 191.16 g/mol | --INVALID-LINK-- |

| Melting Point | Not Available | |

| Boiling Point | 352.1 ± 27.0 °C (Predicted) |

Experimental Protocols: Determination of Physical Properties

Protocol for Melting Point Determination:

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting range.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

The boiling point of a high-boiling solid like this compound is typically determined under reduced pressure to prevent decomposition at high temperatures. The observed boiling point is then extrapolated to atmospheric pressure using a nomograph or appropriate thermodynamic equations.

Role in Synthesis: Precursor to Rpn11 Inhibitors

This compound serves as a crucial starting material in the synthesis of a novel class of inhibitors targeting the proteasome subunit Rpn11.[2] Rpn11 is a zinc-dependent metalloisopeptidase that plays a key role in the ubiquitin-proteasome system, a critical pathway for protein degradation.[2] Inhibition of Rpn11 is a promising strategy in cancer therapy.[2]

The synthesis involves the conversion of the carboxylic acid group to a carboxamide through coupling with various amines.[2] This modular synthesis allows for the creation of a library of derivatives to explore structure-activity relationships.

Synthetic Workflow for Rpn11 Inhibitor Synthesis

The following diagram illustrates the logical workflow for the synthesis of Rpn11 inhibitors from this compound.

Caption: Synthetic pathway from this compound to Rpn11 inhibitors.

References

Methodological & Application

Synthesis of 8-Fluoroquinoline-3-carboxylic Acid from Aniline Derivatives: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals